molecular formula C13H12N2O5 B14485762 Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)- CAS No. 66134-74-5

Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)-

Cat. No.: B14485762
CAS No.: 66134-74-5
M. Wt: 276.24 g/mol
InChI Key: YLQZGWYYLOQNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)-, is a specialized benzamide derivative featuring a pyrrolidine-2,5-dione (succinimide) moiety linked via an oxy-oxoethyl spacer. This structure confers unique reactivity, particularly in conjugation chemistry and metal coordination. The compound’s synthesis typically involves coupling a benzamide precursor with activated succinimide esters under mild conditions, as exemplified by protocols using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The succinimide group enables selective reactivity with amines or thiols, making it valuable for bioconjugation and drug-delivery systems . Its structural complexity requires rigorous characterization via NMR, IR, and mass spectrometry, as seen in analogous benzamide derivatives .

Properties

CAS No.

66134-74-5

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-benzamidoacetate

InChI

InChI=1S/C13H12N2O5/c16-10-6-7-11(17)15(10)20-12(18)8-14-13(19)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,19)

InChI Key

YLQZGWYYLOQNEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Two-Step Amide Coupling and Succinimidyl Ester Activation

The most widely documented approach involves sequential amide bond formation followed by esterification with N-hydroxysuccinimide (NHS).

Step 1: Synthesis of N-(Carboxymethyl)benzamide
Benzamide reacts with glycolic acid under carbodiimide-mediated coupling conditions. In a representative procedure:

  • Benzamide (1.0 eq) and glycolic acid (1.1 eq) are dissolved in anhydrous dimethylformamide (DMF).
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) are added to activate the carboxylic acid.
  • The reaction proceeds at 25°C for 12 hours, yielding N-(carboxymethyl)benzamide (Ph-C(O)-NH-CH2-COOH) with a reported isolated yield of 68–72%.

Step 2: NHS Ester Formation
The carboxylic acid intermediate is activated using NHS and EDC:

  • N-(Carboxymethyl)benzamide (1.0 eq) is suspended in dichloromethane (DCM).
  • NHS (1.5 eq) and EDC (1.5 eq) are added, and the mixture is stirred at 25°C for 6 hours.
  • The product precipitates upon concentration, with recrystallization from ethyl acetate yielding the title compound at 85–90% purity.

Chloroacetyl Chloride Intermediate Route

Alternative methodologies leverage chloroacetyl chloride as a reactive intermediate:

  • Benzamide (1.0 eq) is treated with chloroacetyl chloride (1.1 eq) in ethanol containing triethylamine (2.0 eq) as an acid scavenger.
  • The resulting N-(chloroacetyl)benzamide is hydrolyzed to N-(carboxymethyl)benzamide using aqueous sodium hydroxide (2M, 60°C, 2 hours).
  • Subsequent NHS esterification follows the protocol outlined in Section 1.1, with total yields of 58–63%.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies from analogous benzamide syntheses highlight the impact of solvent choice:

Solvent Catalyst Temperature (°C) Yield (%) Reference
DMF EDC/HOBt 25 72
Ethanol Triethylamine 0–5 (ice bath) 65
DCM DCC 25 68

Ultrasound-assisted synthesis, as demonstrated in azetidinone derivatives, reduces reaction times by 40–50% but requires specialized equipment.

Temperature and Reaction Time

  • Amide Coupling : Yields plateau at 25°C after 12 hours, with prolonged heating (>24 hours) leading to decomposition.
  • NHS Activation : Reactions completed within 6 hours at 25°C; elevated temperatures (40°C) accelerate activation but risk NHS degradation.

Structural Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR (DMSO- d6): δ 11.72 (s, 1H, CONH), 8.02 (t, J = 5.6 Hz, 1H, NHCH2), 7.80–7.85 (m, 2H, ArH), 7.45–7.55 (m, 3H, ArH), 4.32 (s, 2H, CH2CO), 2.82 (s, 4H, succinimidyl CH2).
  • IR (KBr) : 1745 cm−1 (C=O ester), 1680 cm−1 (C=O amide), 1210 cm−1 (C-O ester).

Purity and Stability

  • HPLC : >95% purity (C18 column, acetonitrile/water gradient).
  • Stability : The NHS ester remains stable under anhydrous conditions at −20°C for 6 months but hydrolyzes rapidly in aqueous buffers (t1/2 = 2 hours at pH 7.4).

Applications and Derivative Synthesis

The succinimidyl ester group enables conjugation to biomolecules, as evidenced by:

  • Peptide Coupling : Reaction with lysine residues in bovine serum albumin (BSA) achieves 85–90% labeling efficiency.
  • Polymer Functionalization : Grafting onto polyethylene glycol (PEG) amines for drug delivery systems.

Derivatives modified at the benzamide aryl group (e.g., 4-nitro, 4-methoxy) show enhanced solubility without compromising reactivity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyrrolidinyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, hydroxylated derivatives, and oxo compounds. These products can be further utilized in different applications depending on their chemical properties.

Scientific Research Applications

Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs

These analogs share the benzamide core but replace the succinimide group with a benzylamine-substituted carboxamide. Synthesized via coupling of benzoylglycine with substituted benzylamines, these compounds exhibit enhanced pancreatic β-cell protective activity, as demonstrated in Table 1 of . For instance, derivatives with electron-withdrawing groups (e.g., nitro or chloro) show superior efficacy compared to the succinimide-containing target compound, suggesting that the succinimide moiety may reduce biological activity in this context .

Pyrimidine-Substituted Benzamide Derivatives

Compounds such as 2-(2-((2-aminophenyl)amino)-2-oxoethyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-ylbenzamide (MW: 544.56) incorporate pyrimidine rings, which enhance π-π stacking interactions and antimicrobial activity. The target compound lacks this aromatic heterocycle, resulting in lower molecular weight (estimated ~350–400 g/mol) and reduced anti-oxidant potency compared to pyrimidine derivatives .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This analog features an N,O-bidentate directing group instead of succinimide.

Physicochemical and Reactivity Comparison

Property Target Compound N-(2-(Benzylamino)-2-oxoethyl)benzamide Pyrimidine-Substituted Benzamide
Molecular Weight ~350–400 g/mol (estimated) 280–350 g/mol 527–568 g/mol
Key Functional Group Succinimide Benzylamine-carboxamide Pyrimidine
Reactivity Amine/thiol conjugation β-cell activation Antimicrobial/anti-oxidant
Synthetic Method HATU/EDC-mediated coupling LiOH hydrolysis + HATU coupling Multi-step heterocycle addition

Research Implications and Limitations

The target compound’s succinimide group offers versatility in synthetic chemistry but limits biological efficacy compared to analogs with aromatic or polar substituents. Structural modifications, such as hybridizing the succinimide with pyrimidine rings (as in ), could enhance functionality. Current research gaps include detailed pharmacokinetic data and in vivo toxicity profiles for the target compound, which are available for some analogs .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound "Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)-", exploring its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13H16N2O3
  • Molecular Weight : 246.28 g/mol
  • CAS Number : 9320212

The structural features include a benzamide core linked to a 2,5-dioxo-1-pyrrolidinyl moiety through an ether bond. This unique structure contributes to its biological properties.

Research indicates that benzamide derivatives, particularly those with a pyrrolidinyl component, exhibit protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. This is crucial for developing treatments for diabetes, as ER stress is linked to β-cell dysfunction and death.

  • β-cell Protection : The compound has been shown to enhance β-cell viability under ER stress conditions. In studies, it demonstrated a maximal protective activity with an EC50 value of approximately 0.1 μM, indicating potent activity at low concentrations .
  • Solubility Improvement : Compared to earlier triazole derivatives, the benzamide scaffold offers improved aqueous solubility, which is essential for drug formulation and bioavailability .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound:

  • Cell Viability Assays : These assays revealed that the compound significantly protects β-cells from apoptosis induced by ER stressors.
  • Mechanistic Insights : Further investigations suggest that the compound may modulate pathways related to oxidative stress and inflammation, contributing to its protective effects .

Case Studies

A notable study involved the synthesis and evaluation of various benzamide analogs, including N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives. The findings highlighted:

  • Activity Against ER Stress : The lead compound exhibited protective effects comparable to existing therapies but with enhanced potency and solubility.
  • Potential for Diabetes Treatment : These findings suggest that this class of compounds could be developed into novel treatments for diabetes by targeting β-cell health .

Comparative Analysis of Related Compounds

Compound NameEC50 (µM)Mechanism of ActionSolubility
Benzamide N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)-0.1β-cell protection against ER stressImproved
1,2,3-Triazole derivativeHighβ-cell protectionLimited
Other benzamide analogsVariableVaries by structureVaries

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)benzamide derivatives?

  • Answer : A two-step protocol is commonly employed: (i) Coupling substituted benzoic acids with ethyl glycinates using EDC/HOBt in dimethylformamide (DMF) to form benzoylglycine esters. (ii) Hydrolysis with LiOH/ethanol (5–10°C) to yield benzoylglycine intermediates, followed by reaction with benzyl amines using HATU in dichloromethane (DCM) at 0°C. This method achieves >90% yields for most analogs .

Q. How can researchers validate the structural integrity of synthesized benzamide derivatives?

  • Answer : Use a combination of:
  • Spectral analysis : 1H^1H-NMR and 13C^{13}C-NMR to confirm functional groups and stereochemistry.
  • Chromatography : HPLC or TLC to assess purity (>95% by area normalization).
  • X-ray crystallography : For unambiguous confirmation of molecular geometry .

Advanced Research Questions

Q. What strategies optimize the bioactivity of N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)benzamide analogs in pancreatic β-cell studies?

  • Answer : Systematic structure-activity relationship (SAR) studies are critical:
  • Introduce electron-withdrawing groups (e.g., nitro, chloro) on the benzamide moiety to enhance binding affinity.
  • Modify the benzylamine substituents (e.g., para-methoxy or ortho-fluoro groups) to improve metabolic stability.
  • Validate activity using glucose-stimulated insulin secretion (GSIS) assays and cytotoxicity profiling .

Q. How do structural modifications influence interactions with biological targets like kinases or receptors?

  • Answer : Key modifications include:
  • Pyrrolidinyl linker : Adjusting the oxoethyl spacer length alters conformational flexibility, impacting enzyme-substrate docking.
  • Benzamide substituents : Bulky groups (e.g., biphenyl) may sterically hinder binding, while polar groups (e.g., hydroxy) enhance hydrogen bonding.
  • Validation tools : Surface plasmon resonance (SPR) for kinetic binding analysis and molecular docking simulations (e.g., AutoDock Vina) to predict binding modes .

Q. How should researchers address discrepancies in biological activity data among structurally similar derivatives?

  • Answer : Investigate variables such as:
  • Purity : Confirm via LC-MS to rule out impurities (e.g., unreacted intermediates).
  • Assay conditions : Standardize protocols (e.g., pH, temperature) to minimize variability.
  • Stereochemical effects : Use enantiomerically pure analogs to isolate stereospecific activity.
  • Orthogonal validation : Compare results across multiple assays (e.g., in vitro enzymatic vs. cell-based assays) .

Q. What are the challenges in scaling up benzamide derivative synthesis, and how can they be mitigated?

  • Answer : Common issues include:
  • Coupling inefficiency : Use fresh EDC/HOBt and anhydrous DMF to prevent side reactions.
  • Epimerization during hydrolysis : Maintain strict temperature control (5–10°C) and short reaction times.
  • Purification : Optimize column chromatography (e.g., silica gel gradient elution) or employ recrystallization with methanol/water mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.